molecular formula C12H11NO3S B14407976 4-(Benzenesulfonyl)-4H-1,4-oxazocine CAS No. 87160-83-6

4-(Benzenesulfonyl)-4H-1,4-oxazocine

Cat. No.: B14407976
CAS No.: 87160-83-6
M. Wt: 249.29 g/mol
InChI Key: LQGKSKQKPROYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-4H-1,4-oxazocine is an organic compound that belongs to the class of sulfonyl oxazocines This compound is characterized by the presence of a benzenesulfonyl group attached to an oxazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4H-1,4-oxazocine typically involves the reaction of benzenesulfonyl chloride with an appropriate oxazocine precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . The benzenesulfonyl chloride is then reacted with the oxazocine precursor under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-4H-1,4-oxazocine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Benzenesulfonyl)-4H-1,4-oxazocine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-4H-1,4-oxazocine involves its interaction with specific molecular targets and pathways. For example, compounds containing a benzenesulfonyl group can inhibit enzymes by reacting with the active site serine residue to form a stable sulfonyl enzyme derivative . This interaction can block the enzyme’s activity and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzenesulfonyl)-4H-1,4-oxazocine include:

Uniqueness

This compound is unique due to its specific oxazocine ring structure combined with the benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87160-83-6

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(benzenesulfonyl)-1,4-oxazocine

InChI

InChI=1S/C12H11NO3S/c14-17(15,12-6-2-1-3-7-12)13-8-4-5-10-16-11-9-13/h1-11H

InChI Key

LQGKSKQKPROYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.